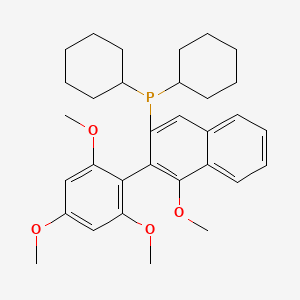
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a complex organic compound with the molecular formula C33H45O4P. It is a phosphine ligand that has applications in various chemical reactions, particularly in catalysis and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or THF. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in oxidation reactions, phosphine oxides are formed .
科学的研究の応用
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
作用機序
The mechanism by which Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, stabilizing the catalytic intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific catalytic process being utilized .
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2’,4’,6’-trimethoxy[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages over similar compounds in terms of reactivity and selectivity .
生物活性
Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a phosphine compound that has garnered interest in various fields of chemical and biological research. Its complex structure includes multiple methoxy groups which may contribute to its biological activity. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.
Chemical Structure
The compound's chemical structure can be represented as follows:
Structural Features
- Phosphine Group : The presence of the phosphine group is crucial for its reactivity and potential biological applications.
- Methoxy Substituents : The methoxy groups may enhance solubility and influence interactions with biological targets.
Antioxidant Properties
Recent studies indicate that phosphines, including this compound, exhibit antioxidant properties. These properties are essential in mitigating oxidative stress in biological systems.
Study Findings
- In vitro assays : The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Cytotoxicity and Anticancer Activity
Research has explored the cytotoxic effects of this compound on various cancer cell lines.
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
Key Enzymes
- Aldose Reductase : Inhibition can help manage diabetic complications by reducing sorbitol accumulation.
- Cholinesterases : Potential applications in treating Alzheimer's disease by enhancing acetylcholine levels.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of various phosphines found that this compound exhibited a dose-dependent response in scavenging DPPH radicals. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Anticancer Activity
In a comparative study on anticancer agents, the compound was tested against a panel of human cancer cell lines. Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, particularly in breast and cervical cancer models.
特性
分子式 |
C32H41O4P |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
dicyclohexyl-[4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C32H41O4P/c1-33-23-20-27(34-2)30(28(21-23)35-3)31-29(19-22-13-11-12-18-26(22)32(31)36-4)37(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-21,24-25H,5-10,14-17H2,1-4H3 |
InChIキー |
XLFCUPWGXYRJJI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C=C2P(C4CCCCC4)C5CCCCC5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















